(2-(Trifluoromethylthio)phenyl)propanenitrile
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Overview
Description
(2-(Trifluoromethylthio)phenyl)propanenitrile is a chemical compound with the molecular formula C10H8F3NS and a molecular weight of 231.24 g/mol . This compound is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanenitrile moiety . The trifluoromethylthio group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a phenylpropanenitrile derivative with a trifluoromethylthiolating agent under controlled conditions . Cesium fluoride is often used as the primary fluorine source in these reactions, facilitating the rapid generation of the trifluoromethylthio group .
Industrial Production Methods
In industrial settings, the synthesis of (2-(Trifluoromethylthio)phenyl)propanenitrile can be scaled up using flow chemistry techniques. This approach allows for the continuous production of the compound, improving efficiency and reducing waste . The use of readily available organic precursors and environmentally friendly reagents further enhances the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethylthio)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield trifluoromethylsulfoxides or trifluoromethylsulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
(2-(Trifluoromethylthio)phenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Its derivatives are investigated for potential pharmaceutical applications, including as inhibitors of specific enzymes.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2-(Trifluoromethylthio)phenyl)propanenitrile involves its interaction with molecular targets through the trifluoromethylthio group. This group can influence the compound’s binding affinity to enzymes and receptors, affecting various biochemical pathways . The electron-withdrawing nature of the trifluoromethylthio group can also enhance the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-{4-[(trifluoromethyl)thio]phenyl}propanenitrile: This compound has a similar structure but includes a chlorine atom, which can alter its chemical properties and reactivity.
2,4-Bis(trifluoromethylthio)phenyl)propanenitrile: This compound contains an additional trifluoromethylthio group, which can further enhance its electron-withdrawing effects and influence its chemical behavior.
Uniqueness
(2-(Trifluoromethylthio)phenyl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of both the trifluoromethylthio and nitrile groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C10H8F3NS |
---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
3-[2-(trifluoromethylsulfanyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3NS/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6H,3,5H2 |
InChI Key |
XWALEVCAGZYRGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC#N)SC(F)(F)F |
Origin of Product |
United States |
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